![molecular formula C19H17F3N4O3S B2680572 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034553-83-6](/img/structure/B2680572.png)
3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H17F3N4O3S and its molecular weight is 438.43. The purity is usually 95%.
BenchChem offers high-quality 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one”:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly as a kinase inhibitor. Kinase inhibitors are crucial in treating various cancers and inflammatory diseases. The compound’s structure allows it to interact with specific kinase enzymes, potentially inhibiting their activity and thus slowing down or stopping the progression of diseases .
Neuroscience Research
In neuroscience, this compound is being explored for its effects on neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Researchers are investigating its potential to modulate synaptic activity and neuroplasticity .
Organic Light-Emitting Diodes (OLEDs)
The compound’s unique chemical properties make it suitable for use in OLED technology. Its high thermal stability and proper frontier-energy levels are advantageous for developing blue organic light-emitting diodes. These properties can enhance the efficiency and longevity of OLED displays .
Material Science
In material science, this compound is being studied for its potential applications in creating advanced polymers and nanomaterials. Its trifluoromethyl group contributes to the compound’s stability and reactivity, making it useful in developing materials with specific mechanical and chemical properties .
Biochemical Assays
The compound is also used in biochemical assays to study enzyme activity and protein interactions. Its ability to bind selectively to certain proteins makes it a valuable tool in drug discovery and development, allowing researchers to screen for potential therapeutic agents more effectively .
Agricultural Chemistry
In agricultural chemistry, this compound is being explored for its potential as a pesticide or herbicide. Its chemical structure allows it to interact with specific biological pathways in pests or weeds, potentially leading to the development of more effective and environmentally friendly agricultural chemicals .
Environmental Science
Researchers are investigating the compound’s potential in environmental science, particularly in the detection and remediation of pollutants. Its unique chemical properties may allow it to bind to and neutralize harmful substances in the environment, contributing to cleaner and safer ecosystems .
Medicinal Chemistry
In medicinal chemistry, this compound is being studied for its potential to act as a scaffold for developing new drugs. Its complex structure provides multiple sites for chemical modification, allowing researchers to create derivatives with enhanced biological activity and specificity .
properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S/c20-19(21,22)13-3-1-4-15(11-13)30(28,29)25-9-6-14(7-10-25)26-12-24-17-16(18(26)27)5-2-8-23-17/h1-5,8,11-12,14H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSSZOZUOBGYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2680489.png)
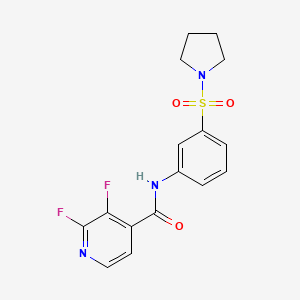
![2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-[(1,3-thiazol-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B2680495.png)
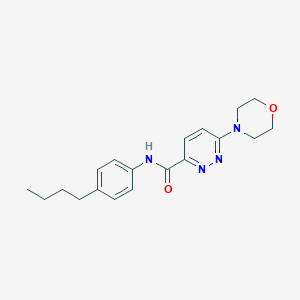
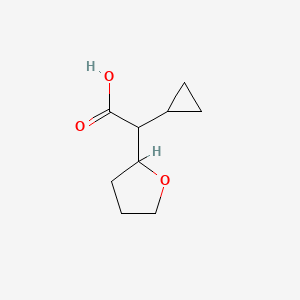
![2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2680499.png)
![Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate](/img/structure/B2680500.png)
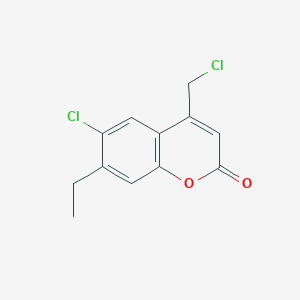
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2680503.png)
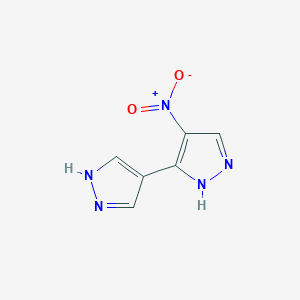
![4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile](/img/structure/B2680505.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2680509.png)
![N-(3-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2680511.png)
![1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene](/img/structure/B2680512.png)